molecular formula C12H7N5S B5624910 11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B5624910
M. Wt: 253.28 g/mol
InChI Key: DYTXRHWRUDNWPO-UHFFFAOYSA-N
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Description

11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound characterized by a fused tricyclic scaffold containing five nitrogen atoms (pentaaza) and one sulfur atom (thia). The phenyl substituent at the 11-position contributes to its aromaticity and influences its electronic and steric properties. Its synthesis typically involves cyclization reactions of appropriately substituted precursors, followed by crystallization and characterization via X-ray diffraction (XRD) and spectroscopic methods .

Properties

IUPAC Name

11-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5S/c1-2-4-8(5-3-1)10-6-9-11-14-15-16-17(11)7-13-12(9)18-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXRHWRUDNWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common approach includes the cyclization of precursor molecules containing the necessary functional groups. For instance, the reaction between a phenyl-substituted thiazole and an azide compound under controlled conditions can yield the desired product. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. Additionally, its interaction with DNA can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tricyclic heterocycles:

Compound Name Substituents Heteroatoms Molecular Weight (g/mol) Key Properties References
11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Phenyl at C11 5N, 1S ~322 (estimated) Moderate lipophilicity; potential for π-π interactions; sulfur enhances electronic diversity.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl at C12, phenyl at C10 6N 360.80 Enhanced solubility due to methoxy group; antibacterial/herbicidal activity.
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Chlorophenyl at C12, methyl at C7 6N 360.80 Electron-withdrawing Cl improves stability; C-H···π/π-π stacking in crystals.
4-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol Phenol at C4 4N, 1S 322.4 Hydroxyl group increases solubility; tetracyclic framework alters ring strain.
3-(4-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaen-10-yl)-propan-1-ol Benzyl, methyl, propanol 5N 335.4 Lipophilic benzyl enhances membrane permeability; alcohol improves solubility.

Key Observations:

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in ) increase solubility and modulate reactivity, while electron-withdrawing groups (e.g., chloro in ) enhance stability and intermolecular interactions.
  • The sulfur atom in the target compound introduces distinct electronic characteristics compared to nitrogen-rich analogs.

Biological Activity: Hexaaza derivatives (e.g., ) exhibit notable herbicidal and antimicrobial properties, likely due to their ability to interact with biological targets via hydrogen bonding and π-stacking. The target compound’s biological profile remains underexplored but may align with these activities given its structural similarity.

Crystallographic Behavior :

  • Chloro- and methoxy-substituted analogs form supramolecular chains via C-H···π and π-π interactions, critical for their solid-state packing .
  • The target compound’s phenyl group may facilitate similar interactions, though experimental data are needed for confirmation.

Synthetic Accessibility :

  • The synthesis of these compounds commonly employs cyclocondensation and XRD-guided refinement (e.g., SHELX ). Modifications at the 10- and 12-positions are feasible via substituent-specific reagents.

Biological Activity

11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C12H7N5S
  • Molecular Weight : 253.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives:

  • Case Study 1 : A study evaluated the antimicrobial efficacy of 11-Phenyl derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.
  • Case Study 2 : Another research focused on the antifungal activity of the compound against Candida albicans. The compound demonstrated promising antifungal properties with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antifungal agents.

Antitumor Activity

The potential antitumor effects of 11-Phenyl-10-thia compounds have also been documented:

  • Case Study 3 : In vitro studies showed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptotic activity.
  • Case Study 4 : A xenograft model was used to assess the in vivo antitumor efficacy of the compound. Results indicated a significant reduction in tumor size compared to control groups treated with saline.

The biological activity is believed to stem from several mechanisms:

  • DNA Intercalation : The compound's planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that treatment with the compound leads to increased ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AntifungalCandida albicansLow MIC value
AntitumorMCF-7 (breast cancer)Induced apoptosis
AntitumorHeLa (cervical cancer)Induced apoptosis
In vivo Tumor ModelXenograft modelReduced tumor size

Q & A

Basic Research Questions

Q. How is the molecular structure of 11-phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene determined experimentally?

  • Methodological Answer : The structure is resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., using methanol/chloroform mixtures).
  • Collecting diffraction data with a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refining structural parameters (bond lengths, angles) using SHELXL97, with R-factors < 0.05 .
  • Example crystal parameters: Orthorhombic space group Pna2₁, a = 9.3537 Å, b = 23.6045 Å, c = 7.1543 Å, V = 1579.6 ų .

Q. What synthetic routes are employed to prepare this compound?

  • Methodological Answer : Synthesis involves multi-step heterocyclic condensation:

  • Step 1 : Cyclocondensation of substituted tetrazole precursors with phenylacetylene derivatives under reflux (e.g., in ethanol at 80°C for 12 hours).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally similar compounds?

  • Methodological Answer :

  • Compare geometric parameters (bond lengths/angles) across analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π vs. π–π stacking contributions).
  • Example: For the title compound, C–H···π interactions (3.2–3.5 Å) dominate over π–π stacking (3.8 Å interplanar distance) .
  • Cross-validate with DFT calculations (e.g., B3LYP/6-311G(d,p) level) to identify discrepancies between experimental and theoretical models .

Q. What strategies are used to analyze non-covalent interactions influencing the compound’s supramolecular assembly?

  • Methodological Answer :

  • Crystallography : Identify short contacts (e.g., C–H···N/O) and π–π interactions using Mercury or DIAMOND software .
  • Computational Modeling :
  • Perform QTAIM (Quantum Theory of Atoms in Molecules) analysis to map bond critical points.
  • Calculate interaction energies using MP2/cc-pVTZ for π-stacked dimers .
  • Thermal Analysis : Correlate interaction strength with thermal stability via TGA (decomposition >250°C) .

Q. How can structure-activity relationships (SAR) be investigated for biological applications?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-nitrophenyl, 3-chlorophenyl) to assess electronic effects on bioactivity .
  • Assays :
  • Test antimicrobial activity via microdilution (MIC values against S. aureus or E. coli).
  • Evaluate cytotoxicity using MTT assays (IC₅₀ values in cancer cell lines).
  • Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., dihydrofolate reductase) .

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